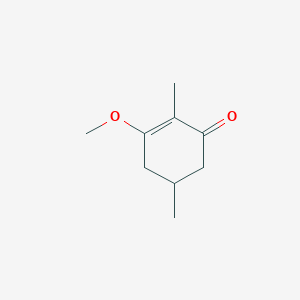
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one, also known as Methyl 3-methoxy-2,5-dimethylcyclohex-2-enone (MMDC), is a cyclic ketone with a molecular formula C10H16O2. It is a colorless liquid with a sweet, floral odor and is widely used in the fragrance industry. In recent years, MMDC has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In
作用機序
The mechanism of action of MMDC is not fully understood, but it is believed to act through multiple pathways. MMDC has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant enzymes. MMDC has also been found to inhibit the activity of various enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. Furthermore, MMDC has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MMDC has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. MMDC has also been found to decrease the levels of pro-inflammatory cytokines and to inhibit the activity of various enzymes involved in the production of inflammatory mediators. Furthermore, MMDC has been shown to induce apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
One of the advantages of using MMDC in lab experiments is its high purity and stability. MMDC can be synthesized with high yield and high purity, which makes it suitable for various applications. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one of the limitations of using MMDC is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of MMDC is not fully understood, which makes it challenging to optimize its use in various applications.
将来の方向性
There are several future directions for the research on MMDC. One direction is to explore its potential applications in the treatment of neurodegenerative diseases. MMDC has been found to have neuroprotective effects, and further studies can be conducted to determine its efficacy in the treatment of Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a natural preservative in the food and cosmetic industry. MMDC has been shown to exhibit antimicrobial activity, and further studies can be conducted to determine its efficacy as a natural preservative. Furthermore, MMDC can be used as a starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and material science.
合成法
MMDC can be synthesized through the condensation reaction of 3-methoxy-2,5-dimethylphenol with acetone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate enolate, which then undergoes cyclization to form MMDC. This method has been optimized to yield high purity and high yield of MMDC.
科学的研究の応用
MMDC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. MMDC has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, MMDC has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
111470-50-9 |
|---|---|
製品名 |
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
3-methoxy-2,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-8(10)7(2)9(5-6)11-3/h6H,4-5H2,1-3H3 |
InChIキー |
IOWHUEQOALPGGZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=C(C(=O)C1)C)OC |
正規SMILES |
CC1CC(=C(C(=O)C1)C)OC |
同義語 |
2-Cyclohexen-1-one,3-methoxy-2,5-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
